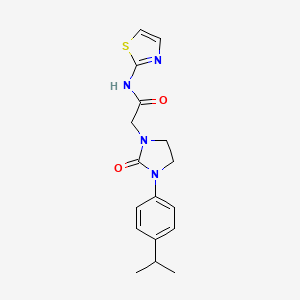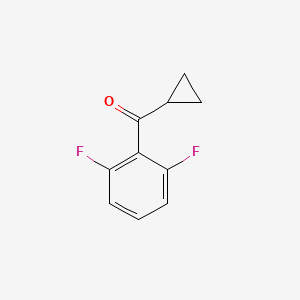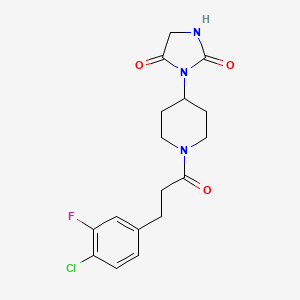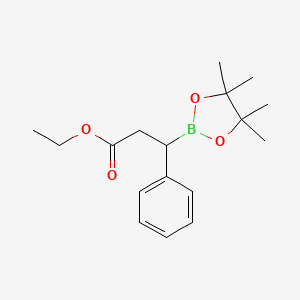
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester” is a chemical compound with the molecular formula C18H24BNO4 . It is used in research and has a molecular weight of 329.20 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, indoles are known to be versatile and are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.20 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .科学的研究の応用
Analytical Challenges and Strategies
Pinacolboronate esters, including those similar to 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester, pose unique analytical challenges in research due to their propensity for facile hydrolysis to the corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. This instability complicates conventional analytical techniques like GC and normal-phase HPLC. However, innovative strategies involving non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases have been developed to stabilize these compounds for purity analysis, demonstrating the importance of tailored analytical approaches for such reactive esters (Zhong et al., 2012).
Synthesis and Stability
The synthesis of 2-aminopyrimidin-5-yl boronic acid, a compound structurally related to the mentioned ester, has been optimized to be practical and cost-effective, highlighting the importance of efficient synthesis routes in scientific research. This synthesis involves protection of the amine group and a subsequent Suzuki–Miyaura borylation to form the pinacol boronic ester, underlining the relevance of such esters in complex molecular syntheses (Patel et al., 2016). Furthermore, the susceptibility of pinacol boronic esters to protodeborylation, as noted in the synthesis and stabilities of 3-borylated indoles, is a crucial consideration in the development of synthetic methodologies involving these compounds (Al-Saedy & Harrity, 2016).
Applications in Polymer Science
Pinacolboronate esters have been utilized in radical polymerization, exemplified by the copolymer synthesis of IPBpin-styrene copolymer, which was subsequently transformed into an α-methyl vinyl alcohol (MVA)-styrene counterpart via oxidation. This showcases the potential of pinacolboronate esters in creating novel polymer materials with varied functionalities (Makino et al., 2020).
Boronic Acid Esters in Material Science and Drug Discovery
The significance of boronic acids and esters in areas such as synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis cannot be overstated. The development of metal- and additive-free methods for the synthesis of these compounds, as demonstrated by the photoinduced borylation protocol, highlights the ongoing efforts to produce these materials in a more environmentally benign and efficient manner, which is particularly relevant for materials requiring low levels of transition metal contamination (Mfuh et al., 2017).
Safety and Hazards
作用機序
Target of Action
It is known that indole-based compounds, which this compound is a derivative of, are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Mode of Action
It is known that compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Indole-based compounds are known to be versatile and are frequently used in the synthesis of various organic compounds .
Result of Action
Given its structural similarity to other indole-based compounds, it may have significant biological and pharmaceutical activities .
特性
IUPAC Name |
2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO4/c1-16(2,15(21)22)13-10-20-14-8-7-11(9-12(13)14)19-23-17(3,4)18(5,6)24-19/h7-10,20H,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNIHDCSGTOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2437724.png)

![2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B2437726.png)
![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2437727.png)
![methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2437728.png)
![9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2437730.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2437733.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2437737.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2437741.png)
